molecular formula C19H26ClNOS B1663546 rac-Rotigotine Hydrochloride CAS No. 102120-99-0

rac-Rotigotine Hydrochloride

Cat. No. B1663546
M. Wt: 351.9 g/mol
InChI Key: CEXBONHIOKGWNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-Rotigotine Hydrochloride is a racemate of Rotigotine . It is a full agonist of the dopamine receptor, a partial agonist of the 5-HT1A receptor, and an antagonist of the α2B-adrenergic receptor . It has high potency and selectivity as an agonist for the D-2 receptor . It is a non-ergot dopamine agonist drug used for the treatment of Parkinson’s disease .


Molecular Structure Analysis

The molecular formula of rac-Rotigotine Hydrochloride is C19H25NOS . It has a molecular weight of 351.93 . The structure includes a thienyl-ethyl group linked to a basic nitrogen, which contributes to its selectivity for the D2 receptor .

Scientific Research Applications

1. Treatment of Parkinson's Disease

Rotigotine hydrochloride has been extensively studied for its efficacy in treating Parkinson's disease. Clinical trials have demonstrated that rotigotine, delivered via a transdermal patch, significantly improves symptoms in early Parkinson's disease ((Giladi et al., 2007); (Watts et al., 2007)). It has been effective in reducing daily "off" time in advanced stages of the disease as well ((LeWitt et al., 2007)).

2. Treatment of Restless Legs Syndrome

Rotigotine has also been effective in treating moderate to severe idiopathic restless legs syndrome (RLS). Studies have shown dose-related improvements in the severity of RLS symptoms when administered via a transdermal patch ((Stiasny‐Kolster et al., 2004); (Hening et al., 2010)).

3. Potential in Depression Treatment

Research has indicated potential antidepressant properties of rotigotine in experimental models of depression. This suggests that rotigotine may have broader applications beyond movement disorders, potentially benefiting patients with depression ((Bertaina-Anglade et al., 2006)).

4. Neuroprotective Effects

Rotigotine has shown neuroprotective effects in Parkinson's disease models. Studies involving animal models have demonstrated its effectiveness in reducing neurodegeneration, suggesting its potential role in neuroprotection ((Yan et al., 2018)).

5. Novel Drug Delivery Systems

Innovative drug delivery methods, such as nose-to-brain delivery systems using rotigotine-loaded chitosan nanoparticles, have been developed to enhance the drug's bioavailability and targeting efficiency, opening new avenues for treatment strategies in Parkinson's disease ((Bhattamisra et al., 2020)).

Safety And Hazards

Rac-Rotigotine Hydrochloride is harmful if swallowed . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Protective gloves and impervious clothing should be worn when handling the substance .

properties

IUPAC Name

6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXBONHIOKGWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-Rotigotine Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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